11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one
Description
11-Methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one is a complex polycyclic compound featuring a fused chromenone core with a methoxy group at position 11 and two methyl groups at position 2,2. The tetrahydro ring system (positions 7,8,9,10) contributes to its structural rigidity (Figure 1). Its molecular formula is C₂₀H₂₂O₆ (monoisotopic mass: 358.1416 g/mol), and it belongs to the benzo[c]pyrano[2,3-h]chromenone subclass .
This compound is structurally related to bioactive chromenone derivatives, which are explored for therapeutic applications. For instance, 6H-benzo[c]chromen-6-one derivatives have shown promise as cholinesterase inhibitors for Alzheimer’s disease, with in vitro and in vivo activities comparable to rivastigmine and donepezil . The methoxy and dimethyl substituents in the title compound may modulate its pharmacokinetic properties, including solubility and metabolic stability.
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydroisochromeno[3,4-f]chromen-6-one |
InChI |
InChI=1S/C19H20O4/c1-19(2)9-8-13-14(23-19)10-15(21-3)16-11-6-4-5-7-12(11)18(20)22-17(13)16/h8-10H,4-7H2,1-3H3 |
InChI Key |
VGGLCTPTTMYPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The cascade annulation protocol developed by Li et al. (2023) provides the most direct route to the target structure. Key stages include:
- In situ generation of o-AQM : Propargylamine derivatives react with 1-(4-ethoxy-2,4-dioxobutyl)pyridin-1-ium bromide under basic conditions to form reactive intermediates.
- Conjugate addition-lactonization : DBU-mediated 1,4-conjugate addition initiates lactone ring formation.
- 6-endo-dig cyclization : Intramolecular annulation constructs the pyran ring system.
Optimization experiments revealed critical parameters:
- Base selection : DBU outperforms DABCO, Et$$3$$N, and K$$2$$CO$$_3$$ (93% vs. ≤65% yield).
- Solvent effects : Acetonitrile enables 120°C reflux without decomposition (Table 1).
Table 1. Solvent Screening for Annulation Efficiency
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetonitrile | 120 | 93 |
| Toluene | 110 | 58 |
| DMF | 130 | 41 |
| Ethyl acetate | 80 | 29 |
Substrate Engineering for Methoxy and Dimethyl Groups
Introducing the 11-methoxy and 2,2-dimethyl substituents requires careful precursor design:
- Methoxy installation : Use 3-methoxypropargylamine derivatives as starting materials. NMR studies confirm regiospecific incorporation at C11.
- Dimethyl incorporation : Pre-functionalization with 2,2-dimethylmalonyl chloride prior to cyclization prevents steric hindrance during ring closure.
X-ray crystallographic data of intermediate 3d (CCDC 2283941) validates the stereochemical outcome of this approach.
Alternative Synthetic Routes
Multi-component Coupling Approach
While less efficient than cascade annulation, the multi-component method employing 4-methoxy-1-naphthol demonstrates functional group tolerance:
- Condensation of naphthol 1 with 4-methoxybenzaldehyde 2
- Malononitrile 3 incorporation via Knoevenagel addition
- Acid-catalyzed cyclodehydration
Table 2. Comparative Analysis of Synthetic Methods
| Parameter | Cascade Annulation | Multi-component |
|---|---|---|
| Step count | 3 | 5 |
| Overall yield (%) | 71 | 38 |
| Purification complexity | Moderate | High |
| Scalability (g) | ≤10 | ≤2 |
Critical Purification and Characterization
Chromatographic Separation
Final purification employs gradient elution with ethyl acetate/petroleum ether (1:10 → 1:4). Analytical HPLC (Phenomenex Luna C18, 5μm) shows ≥98% purity with retention time = 12.7 min (Method: 0.1% TFA in H$$_2$$O/MeCN).
Spectroscopic Characterization
Key spectral data for target compound :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 11.39 (s, 1H, OH), 7.75 (s, 1H, ArH), 4.00 (s, 3H, OCH$$3$$), 2.44 (s, 6H, 2×CH$$_3$$).
- HRMS : [M+H]$$^+$$ calcd for C$${19}$$H$${20}$$O$$_4$$: 312.1362, found 312.1359.
Process Optimization and Scale-up Challenges
Three critical parameters impact large-scale production:
- Catalyst loading : DBU concentrations >1.5 eq lead to dimerization byproducts
- Oxygen sensitivity : Despite claims of air tolerance, N$$_2$$ sparging improves yield by 12% at >100g scale
- Crystallization control : Seeding with pure compound (0.1% w/w) prevents oiling out during cooling
A recent kilogram-scale trial achieved 68% isolated yield with 99.4% purity (ICH Q3D metal limits compliant).
Chemical Reactions Analysis
Types of Reactions
11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one is a complex organic compound that belongs to the benzo[c]chromenes class. It has a unique structure featuring a methoxy group, dimethyl groups, and a tetrahydrobenzo[c]pyrano[2,3-h]chromen-6-one core. This compound has gained interest for its potential biological activities and applications in various scientific fields.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
- Biology The compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
- Medicine Research explores its potential as a therapeutic agent for treating various diseases, particularly neurodegenerative disorders.
- Industry It is used in developing new materials and as a precursor for synthesizing pharmaceuticals and agrochemicals.
This compound can undergo different chemical reactions:
- Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
- Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Mechanism of Action
The mechanism by which 11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Structural and Functional Insights
Substituent Effects: The methoxy group at C-11 in the title compound may enhance metabolic stability compared to hydroxylated analogs like the Cannabis-derived 5-hydroxy-7-[...]chromen-6-one .
Ring Saturation and Fusion: The tetrahydro ring in the title compound reduces planarity, possibly enhancing binding to enzymes like acetylcholinesterase . Xanthenone-fused derivatives (e.g., benzo[a]pyrano[3,2-h]xanthen-7-one ) show extended conjugation, which may augment photophysical properties for diagnostic applications.
Synthetic Accessibility: The title compound’s synthesis likely involves multi-step routes similar to those for 6H-benzo[c]chromen-6-ones, such as CuSO₄/NaOH-mediated coupling of 2-bromobenzoic acids with resorcinol . Pyrano[2,3-h]coumarins can be synthesized efficiently using Fe₃O₄@SiO₂ nanocatalysts, suggesting scalable methods for related chromenones .
Biological Activity
11-Methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromenes. It has garnered interest in scientific research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20O4 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydroisochromeno[3,4-f]chromen-6-one |
| InChI Key | VGGLCTPTTMYPOH-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from the condensation of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds. This is followed by a Diels–Alder cycloaddition and oxidative aromatization to yield the final product. Optimizations for industrial production may include continuous flow reactors and high-throughput screening methods.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It shows potential in reducing inflammation markers in various models:
- Animal Models : In vivo studies using carrageenan-induced paw edema in rats revealed a significant reduction in swelling.
- Biomarkers : Decreased levels of TNF-alpha and IL-6 were observed following treatment.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25.0 |
| ABTS Radical Scavenging | 30.5 |
These results suggest that the compound effectively neutralizes free radicals and may protect against oxidative stress.
Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against breast cancer cells. The study reported an IC50 value of approximately 15 µM for MCF-7 cells after 48 hours of treatment. The researchers concluded that the compound could be a lead candidate for further development in cancer therapy.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in a model of neurodegenerative disease. The findings suggested that treatment with the compound resulted in reduced neuronal apoptosis and improved cognitive function in mice subjected to oxidative stress conditions.
Q & A
Basic: What synthetic strategies are employed to synthesize pyrano-chromenone derivatives like 11-methoxy-2,2-dimethyl analogs?
Answer:
Pyrano-chromenone derivatives are typically synthesized via cyclocondensation or multi-step annulation reactions. For example:
- Coumarin-based precursors are reacted with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyran ring.
- Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated in related pyrano[3,2-g]chromenone syntheses .
- Key intermediates include substituted salicylaldehydes and β-keto esters, which undergo Pechmann or Kostanecki-Robinson reactions to yield chromenone cores .
Example Protocol:
React 5-methoxy-salicylaldehyde with dimethyl malonate in acetic anhydride to form the coumarin backbone.
Introduce the pyran ring via alkylation with prenyl bromide or similar electrophiles.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Basic: How is X-ray crystallography utilized to resolve the structural complexity of this compound?
Answer:
X-ray crystallography provides atomic-level resolution of the fused ring system and substituent orientations. For similar compounds:
-
Crystal system : Triclinic (P1 space group) with unit cell parameters:
Parameter Value (Å/°) Source a 8.943 b 11.559 c 12.171 α, β, γ 96.2°, 104.0°, 110.3° -
Hydrogen bonding networks stabilize the structure (e.g., C–H···O interactions in calophyllolide analogs) .
-
Disorder modeling is critical for flexible substituents like methoxy groups .
Advanced: How can researchers optimize reaction yields for pyrano-chromenone derivatives?
Answer:
Yield optimization requires addressing:
- Steric hindrance : Bulky substituents (e.g., 2,2-dimethyl groups) may slow annulation; use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
- Regioselectivity : Control via catalyst choice (e.g., La(OTf)₃ for β-keto ester coupling) .
- Byproduct formation : Monitor via HPLC or TLC, and adjust stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to malonate) .
Case Study :
A 15% yield improvement was achieved in a related chromenone synthesis by replacing conventional heating with microwave irradiation (120°C, 30 min) .
Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?
Answer:
Discrepancies often arise from:
- Solvent effects : DFT calculations (e.g., B3LYP/6-311+G(d,p)) may neglect solvent polarity. Compare gas-phase vs. solution-phase NMR predictions .
- Conformational flexibility : Use molecular dynamics (MD) simulations to account for rotational isomers affecting UV-Vis spectra .
- Crystallographic vs. solution structures : Solid-state IR/Raman data may differ from solution NMR; cross-validate with COSY/NOESY .
Example :
For 5,10-dimethoxy analogs, computed λ_max (TD-DFT) deviated by ~10 nm from experimental UV due to solvent dielectric effects .
Advanced: What computational tools predict the bioactivity or reactivity of this compound?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like cytochrome P450 or kinases .
- QSAR models : Train on chromenone datasets to predict logP, solubility, or toxicity (e.g., using MOE or RDKit) .
- Reactivity indices : Fukui functions (computed via Gaussian) identify nucleophilic/electrophilic sites for functionalization .
Limitation :
Predictive accuracy depends on the quality of training data and force fields, particularly for fused heterocyclic systems.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR :
- ¹H/¹³C NMR for methoxy (δ 3.7–4.1 ppm) and carbonyl (δ 160–180 ppm) groups .
- DEPT-135 distinguishes CH₂/CH₃ groups in the tetrahydrofuran ring .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., C₂₁H₂₀O₄: [M+H]⁺ = 337.142) .
- IR : Stretching vibrations for lactone (1740 cm⁻¹) and ether (1250 cm⁻¹) bonds .
Advanced: How to analyze conflicting data in crystallographic vs. solution-phase structural studies?
Answer:
- Dynamic vs. static structures : Solution NMR captures conformational averaging, while crystallography shows a single dominant conformation .
- Temperature factors : High B-factors in X-ray data indicate flexible regions (e.g., methoxy groups) that may adopt multiple conformers in solution .
- Complementary techniques : Pair XRD with NOE-restrained MD simulations to reconcile differences .
Basic: What are the safety and handling protocols for this compound?
Answer:
- Hazards : Potential irritant (dust/inhalation); avoid ignition sources due to organic solvent residues .
- First aid : Rinse eyes/skin with water; use PPE (gloves, goggles) during synthesis .
- Waste disposal : Incinerate in approved facilities (avoid aqueous release due to persistence) .
Advanced: How to design analogs to enhance solubility or stability?
Answer:
- Structural modifications :
- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions for in vivo studies .
Advanced: What mechanistic insights guide the compound’s photophysical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
